Cas no 95539-66-5 ((2-Aminophenyl)methanethiol)

(2-Aminophenyl)methanethiol is a bifunctional organic compound featuring both an amine (–NH₂) and a thiol (–SH) group on a phenyl scaffold. This structure enables its utility as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, ligands for metal coordination, and functionalized polymers. The thiol group offers reactivity for conjugation or metal-binding applications, while the aromatic amine allows for further derivatization. Its stability under controlled conditions and compatibility with selective reaction conditions make it valuable in pharmaceutical and materials chemistry research. Proper handling is essential due to the thiol’s sensitivity to oxidation and potential odor. Storage under inert atmosphere is recommended to preserve purity.
(2-Aminophenyl)methanethiol structure
(2-Aminophenyl)methanethiol structure
Product Name:(2-Aminophenyl)methanethiol
CAS No:95539-66-5
MF:C7H9NS
MW:139.218060255051
CID:5715704
PubChem ID:20488107
Update Time:2025-08-03

(2-Aminophenyl)methanethiol Chemical and Physical Properties

Names and Identifiers

    • (2-aminophenyl)methanethiol
    • SKLZTWWBEAOCPB-UHFFFAOYSA-N
    • AKOS006342102
    • SCHEMBL11152568
    • EN300-1289537
    • 95539-66-5
    • o-Aminobenzylmercaptan
    • 2-aminobenzyl mercaptan
    • SCHEMBL1351236
    • Benzenemethanethiol, 2-amino-
    • (2-Aminophenyl)methanethiol
    • Inchi: 1S/C7H9NS/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5,8H2
    • InChI Key: SKLZTWWBEAOCPB-UHFFFAOYSA-N
    • SMILES: C1(CS)=CC=CC=C1N

Computed Properties

  • Exact Mass: 139.04557046g/mol
  • Monoisotopic Mass: 139.04557046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 85
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 27Ų

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Additional information on (2-Aminophenyl)methanethiol

Chemical Profile of (2-Aminophenyl)methanethiol (CAS No. 95539-66-5)

(2-Aminophenyl)methanethiol, identified by the Chemical Abstracts Service Number (CAS No.) 95539-66-5, is a specialized organic compound that has garnered attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound belongs to the thiol class, characterized by the presence of a sulfur-hydrogen bond, which makes it a versatile intermediate in synthetic chemistry and a potential candidate for various biochemical applications.

The molecular structure of (2-Aminophenyl)methanethiol consists of a phenyl ring substituted with an amino group at the 2-position and a methanethiol moiety attached to the 1-position. This configuration imparts distinct reactivity, making it a valuable building block in the synthesis of more complex molecules. The presence of both amino and thiol functional groups allows for diverse chemical transformations, including nucleophilic substitution, condensation reactions, and metal coordination, which are pivotal in drug discovery and material science.

In recent years, (2-Aminophenyl)methanethiol has been explored for its potential applications in medicinal chemistry. Its structural features suggest that it could serve as a precursor for the development of novel therapeutic agents. Specifically, the amino group can be readily modified to introduce various pharmacophores, while the thiol moiety offers opportunities for bioconjugation and metal chelation. These properties make it particularly interesting for designing molecules that interact with biological targets such as enzymes and receptors.

One of the most promising areas of research involving (2-Aminophenyl)methanethiol is its role in the development of enzyme inhibitors. The thiol group is known to participate in covalent binding interactions with certain enzymatic active sites, which can be leveraged to develop potent and selective inhibitors. For instance, studies have shown that thiols can form disulfide bonds with cysteine residues in proteins, leading to irreversible inhibition. This mechanism has been exploited in the design of antiviral and anticancer agents.

Additionally, (2-Aminophenyl)methanethiol has shown potential in material science applications. The compound's ability to form coordination complexes with transition metals makes it useful in catalysis and as a ligand for metal-organic frameworks (MOFs). These frameworks are increasingly being used in applications such as gas storage, separation technologies, and sensing devices. The versatility of (2-Aminophenyl)methanethiol in these contexts underscores its importance as a multifunctional chemical entity.

Recent advancements in computational chemistry have further enhanced the understanding of (2-Aminophenyl)methanethiol's reactivity and potential applications. Molecular modeling studies have predicted novel derivatives of this compound that could exhibit enhanced biological activity or improved material properties. These predictions are guiding experimental efforts to synthesize and test new analogs, thereby accelerating the discovery process.

The synthesis of (2-Aminophenyl)methanethiol typically involves multi-step organic reactions starting from readily available precursors such as aniline derivatives. The introduction of the thiol group is often achieved through nucleophilic substitution or reduction reactions. Advanced synthetic techniques, including transition-metal-catalyzed cross-coupling reactions, have been employed to improve yields and selectivity. These methods are critical for producing high-purity samples suitable for downstream applications.

In conclusion, (2-Aminophenyl)methanethiol (CAS No. 95539-66-5) is a compound with significant potential across multiple domains of chemistry and biology. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate in drug discovery and material science. Ongoing research continues to uncover new applications for this compound, highlighting its importance in modern chemical research.

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